molecular formula C3H4KO2 B159864 Potassium acrylate CAS No. 10192-85-5

Potassium acrylate

Cat. No.: B159864
CAS No.: 10192-85-5
M. Wt: 111.16 g/mol
InChI Key: HPKNNSJBWTXMHS-UHFFFAOYSA-N
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Description

Potassium acrylate is a potassium salt of polyacrylic acid with the chemical formula [−CH 2 −CH(CO 2 K)−] n . It is a type of superabsorbent polymer that can absorb hundreds of times its original weight in purified water . It is used in analytical methods to measure the effectiveness of other agents and can be used to produce carboxylate, coordination complex, and hydroxide solution .


Synthesis Analysis

Acrylates, including this compound, are made from acrylate monomer, which usually comprises esters containing vinyl groups . The properties of an acrylate copolymer can be modified by adjusting the ratios of other acrylates during synthesis . Poly(this compound), P(KA), and poly[acrylamide-co-(this compound)], P(Am-co-KA), have been synthesized .


Molecular Structure Analysis

The molecular formula of this compound is CHKO . Its average mass is 110.153 Da and its monoisotopic mass is 109.977013 Da .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, poly(this compound), P(KA), and poly[acrylamide-co-(this compound)], P(Am-co-KA), can be degraded via chemical and biological processes .


Physical and Chemical Properties Analysis

This compound has varied physical properties and ease of synthesis . It is sought after specifically for coatings, adhesives, sealants, and elastomers (CASE) applications because of its stability, high heat resistance, excellent weathering, low-temperature performance .

Scientific Research Applications

  • Electrochemical Production of Potassium Acrylate : Pagliaro et al. (2021) explored the sustainable transformation of biomass-derived allyl alcohol into this compound and hydrogen gas. This process utilizes an electrolysis cell and demonstrates a high conversion rate of allyl alcohol and selectivity for acrylate production, highlighting an environmentally friendly method for producing this compound (Pagliaro et al., 2021).

  • Crystal Structure Studies : Heyman et al. (2020) investigated the crystal structures of this compound and related compounds. Their research revealed the reactivity of this compound under gamma-irradiation, leading to the formation of high-molecular-weight polyacrylate, which is significant for understanding the material's behavior and potential applications (Heyman, Chen, & Foxman, 2020).

  • Ion-Selective Membrane Applications : Heng and Hall (1996) examined methacrylate-acrylate based polymers, including this compound, for use in potassium ion-selective membranes. These membranes are functional in detecting potassium ions, showcasing this compound's applicability in selective ion detection and measurement (Heng & Hall, 1996).

  • Thermal Stability Analysis : McNeill and Sadeghi (1990) studied the thermal stability and degradation mechanisms of polyacrylate salts, including this compound. Their findings provide insights into the stability and degradation products of these materials, which is essential for their application in various industries (McNeill & Sadeghi, 1990).

  • Phase Transformation Research : Verneker and Vasanthakumari (1983) discovered that this compound undergoes a reversible phase transformation at specific temperatures, using differential scanning calorimetry and X-ray diffraction techniques. This property is crucial for applications that require materials with phase-changing capabilities (Verneker & Vasanthakumari, 1983).

  • Superabsorbent Polymer Synthesis : Li et al. (2008) prepared a superabsorbent polymer using potassium humate, acrylic acid, and acrylamide, which included this compound. This polymer demonstrated high water absorbency, illustrating this compound's potential in creating absorbent materials (Li, Wang, Zou, & Zhu, 2008).

Mechanism of Action

Target of Action

Potassium acrylate, a potassium salt of polyacrylic acid, is a type of superabsorbent polymer . Its primary targets are the water molecules in its environment . It can absorb hundreds of times its original weight in purified water . This property makes it a valuable tool in agriculture, where it is used as a water-retaining agent .

Mode of Action

This compound works similarly to a sponge under the soil surface . It is composed of a set of polymeric chains, which are linked together chemically to form a water-insoluble matrix . This matrix gently attracts and holds water molecules . The immense size and weight of its molecular structure allow each this compound granule to absorb purified water of over 500 times its dry weight .

Biochemical Pathways

It is known that microorganisms and enzymes can attack the chemical structure of acrylic polymers . More research is needed to fully understand the biochemical reactions that could account for the biodegradation of this compound .

Pharmacokinetics

It is known that this compound can degrade effectively via chemical and biological processes . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is the creation of a healthy microenvironment in the plant root zone . It can maximize plant growth by reducing plant stress, leading to faster germination, quicker emergence of seeds, consistent growth, and higher, better-quality yields of edibles with less water and fewer inputs .

Action Environment

The action of this compound is influenced by environmental factors. For instance, it can absorb and release soil nutrients, water-soluble fertilizer, and chemicals much in the same manner as water . This suggests that the soil composition and the presence of certain chemicals can influence the action, efficacy, and stability of this compound . Furthermore, it has been suggested that the thermo-oxidation of hydrogen peroxide could be applied for a larger scale of superabsorbent waste management .

Safety and Hazards

Potassium acrylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Potassium acrylate has potential applications in agriculture where it can provide drought resistance to crops, act as reservoirs for critical nutrients, function as seed coating agents, and improve transplantation success rate . It has been suggested that it can be used to enhance plant growth by providing water and nutrients right at the root zone of plants, thus reducing wastage and has shown to reduce fertilizer use by 15–30% .

Biochemical Analysis

Biochemical Properties

Potassium acrylate interacts with water molecules due to its hydrophilic nature . It forms a three-dimensional network of water-insoluble polymer chains that can absorb fluids such as water, electrolyte solution, and biological fluids . The absorption capacity of this compound is significantly higher than that of common cotton pulp .

Cellular Effects

This compound has been found to have significant effects on plant cells. As a type of superabsorbent polymer for plants, this compound can increase moisture availability to plants . It mixes with soil to increase the soil’s capacity for holding water and making it available to plants . This improved soil readily releases moisture, along with water-soluble nutrients, to plant roots on demand .

Molecular Mechanism

This compound works similar to a sponge under the soil surface . It is composed of a set of polymeric chains, which are linked together chemically to become a water-insoluble matrix that gently attracts and holds water molecules . The immense size and weight of its molecular structure allows each this compound granule to absorb purified water of over 500 times its dry weight .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant reductions in dry mass and water absorbency after being buried in the soil for ten weeks, indicating their partial biodegradation . This suggests that this compound undergoes degradation over time, affecting its long-term effects on cellular function .

Metabolic Pathways

It is known that this compound can absorb and release soil nutrients, water-soluble fertilizer, and chemicals much in the same manner as water . This suggests that this compound may interact with various enzymes or cofactors in the soil, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

This compound is distributed within the soil where it increases the soil’s capacity for holding water . It is likely that this compound interacts with various transporters or binding proteins in the soil, affecting its localization or accumulation.

Properties

{ "Design of the Synthesis Pathway": "Potassium acrylate can be synthesized by reacting acrylic acid with potassium hydroxide.", "Starting Materials": [ "Acrylic acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Dissolve potassium hydroxide in water to form a solution.", "Add acrylic acid to the solution and stir.", "Heat the mixture to 60-70°C and stir for 4-6 hours.", "Allow the mixture to cool and filter the precipitated potassium acrylate.", "Wash the precipitate with water and dry it in a vacuum oven." ] }

CAS No.

10192-85-5

Molecular Formula

C3H4KO2

Molecular Weight

111.16 g/mol

IUPAC Name

potassium;prop-2-enoate

InChI

InChI=1S/C3H4O2.K/c1-2-3(4)5;/h2H,1H2,(H,4,5);

InChI Key

HPKNNSJBWTXMHS-UHFFFAOYSA-N

Isomeric SMILES

C=CC(=O)[O-].[K+]

SMILES

C=CC(=O)[O-].[K+]

Canonical SMILES

C=CC(=O)O.[K]

10192-85-5
25608-12-2

Pictograms

Irritant

Related CAS

26159-89-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 34 gallon batch of a 19 weight percent potassium acrylate and 35 weight percent aqueous acrylamide solution was prepared as follows: 219 pounds of a 50 weight percent acrylamide solution was contacted with 38.4 pounds of acrylic acid, followed by the controlled addition of 58.2 pounds of a 50 percent by weight potassium hydroxide solution, 9.8 pounds of high molecular weight poly (acrylamide), P-250 (commercially available from American Cyanamid, Wayne, New Jersey 07470) in powder form was added in a controlled fashion to the aqueous solution to ensure that the powder was properly dispersed. The concentration of powdered polymer was 3 percent by weight. The thickened solution was mixed in a 100 gallon stainless steel tank with a mechanical stirrer at 48 RPM for 20 hours and remained unagitated for two additional days. Then its viscosity was measured using a Brookfield Viscometer and found to be 43,000 centipoise.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of potassium acrylate?

A1: The molecular formula of this compound is C3H3KO2. It has a molecular weight of 128.17 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Fourier transform infrared (FTIR) spectroscopy is commonly employed to identify the functional groups present in this compound. Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, can provide detailed structural information about the compound. [, , ]

Q3: How does this compound contribute to the properties of superabsorbent polymers?

A3: this compound, when copolymerized with other monomers like acrylamide, forms a network capable of absorbing and retaining large amounts of water. The presence of potassium ions enhances the hydrophilic nature of the polymer, contributing to its superabsorbent properties. [, , ]

Q4: How does the presence of salts affect the water absorption capacity of this compound-based hydrogels?

A4: The water absorption capacity of this compound-based hydrogels is significantly reduced in the presence of salts, particularly divalent cations like Ca2+ and Mg2+. This is attributed to the ionic interactions between the charged groups in the polymer network and the dissolved ions, which decrease the osmotic pressure difference driving water absorption. [, , ]

Q5: How does the crosslinking density influence the properties of this compound hydrogels?

A5: Increasing the crosslinking density generally results in hydrogels with higher mechanical strength but lower swelling capacity. This is because a higher crosslinking density creates a tighter polymer network with less space for water molecules to occupy. [, ]

Q6: What factors influence the thermal stability of this compound-based polymers?

A6: The thermal stability of this compound-based polymers is influenced by factors such as the degree of crosslinking, the presence of other comonomers, and the incorporation of fillers. Generally, these polymers exhibit good thermal stability up to temperatures around 400°C. [, ]

Q7: What are the main applications of this compound?

A7: this compound is a key component in the production of superabsorbent polymers (SAPs), widely utilized in agriculture, hygiene products, and various industrial applications. In agriculture, SAPs enhance soil water retention, improve plant growth, and reduce irrigation frequency. [, , , , , , ]

Q8: How can this compound-based hydrogels be utilized for controlled drug release?

A8: this compound-based hydrogels can encapsulate drug molecules within their network. By controlling the crosslinking density and incorporating specific functional groups, the release rate of the drug can be tailored for desired applications. []

Q9: Can this compound be used to remove heavy metal ions from aqueous solutions?

A9: Yes, this compound-based hydrogels demonstrate potential for removing heavy metal ions from aqueous solutions. The negatively charged carboxylate groups in the polymer can bind to positively charged metal ions, effectively removing them from the solution. []

Q10: What is the environmental impact of this compound-based polymers?

A10: While generally considered non-toxic, the accumulation of non-biodegradable this compound-based polymers in the environment raises concerns. Research is ongoing to develop biodegradable alternatives and efficient degradation methods to mitigate these environmental concerns. []

Q11: What methods are being explored for the degradation of this compound polymers?

A11: Both chemical and biological degradation methods are being explored for breaking down this compound polymers. Chemical methods include oxidation using hydrogen peroxide, while biological methods utilize enzymes or microorganisms capable of degrading the polymer chains. []

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